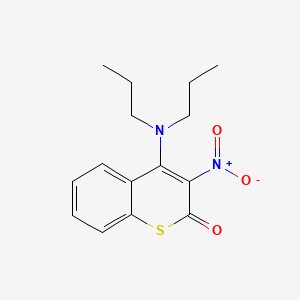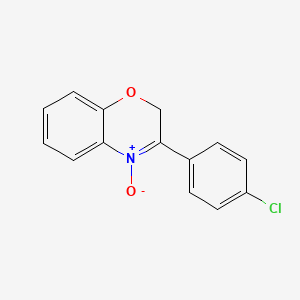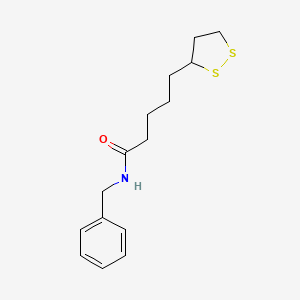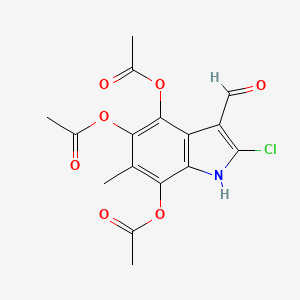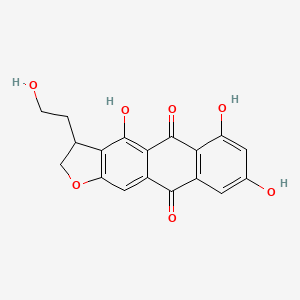
Anthra(2,3-b)furan-5,10-dione, 2,3-dihydro-4,6,8-trihydroxy-3-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthra(2,3-b)furan-5,10-dione, 2,3-dihydro-4,6,8-trihydroxy-3-(2-hydroxyethyl)- is a complex organic compound belonging to the class of anthraquinones. This compound is characterized by its unique structure, which includes a furan ring fused to an anthraquinone core, along with multiple hydroxyl groups and a hydroxyethyl side chain. It has garnered significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthra(2,3-b)furan-5,10-dione derivatives typically involves the cyclization of linear anthrafurandiones. One common method includes the acylation of various hydrazides with acyl chlorides, followed by cyclodehydration under mild conditions using reagents such as carbon tetrachloride (CCl4) and triphenylphosphine (PPh3) in the presence of triethylamine (Et3N) . This method yields a series of anthra(2,3-b)furan-5,10-dione derivatives with varying substituents.
Industrial Production Methods
Industrial production methods for anthra(2,3-b)furan-5,10-dione derivatives are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Anthra(2,3-b)furan-5,10-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where alkoxy groups can be replaced by amine residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reactions with primary and secondary amines under mild conditions can result in the replacement of alkoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted anthra(2,3-b)furan-5,10-dione derivatives, which may exhibit unique fluorescence properties .
Applications De Recherche Scientifique
Anthra(2,3-b)furan-5,10-dione derivatives have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of anthra(2,3-b)furan-5,10-dione derivatives involves their interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, these compounds can interfere with DNA replication and transcription, leading to antiproliferative effects in cancer cells . The presence of hydroxyl groups and the furan ring contribute to their binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Anthra(2,3-b)furan-5,10-dione derivatives are compared with other similar compounds, such as:
- Anthra(2,3-b)thiophene-5,10-diones
- Naphtho(2,3-a)indole-5,10-diones
These compounds share a similar core structure but differ in the heterocyclic ring fused to the anthraquinone. Anthra(2,3-b)furan-5,10-dione derivatives have shown superior antiproliferative activity compared to their thiophene and pyrrole analogs .
Propriétés
Numéro CAS |
74277-84-2 |
|---|---|
Formule moléculaire |
C18H14O7 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
4,6,8-trihydroxy-3-(2-hydroxyethyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione |
InChI |
InChI=1S/C18H14O7/c19-2-1-7-6-25-12-5-10-15(17(23)13(7)12)18(24)14-9(16(10)22)3-8(20)4-11(14)21/h3-5,7,19-21,23H,1-2,6H2 |
Clé InChI |
PTHBKNSHSCMKBV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


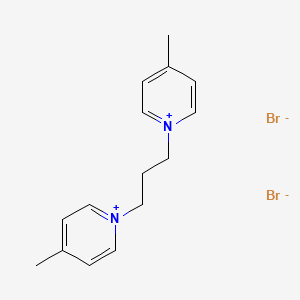
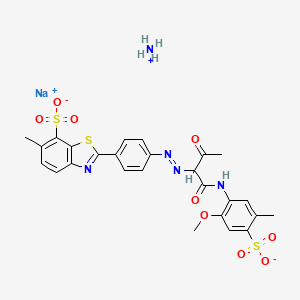
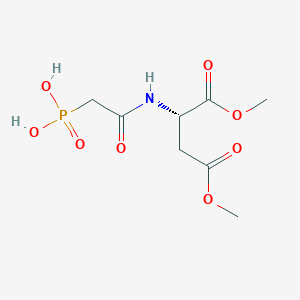
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)

![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
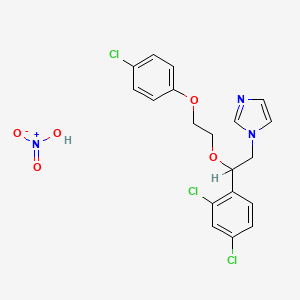
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)

